1,12-Dodecanediamine

Description

RN given refers to parent cpd

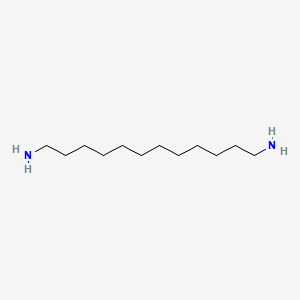

Structure

3D Structure

Properties

IUPAC Name |

dodecane-1,12-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTYSVGGYOXFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15536-18-2 (di-hydrochloride) | |

| Record name | 1,12-Dodecamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044636 | |

| Record name | 1,12-Dodecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aqueous solution (90% water); [Aldrich MSDS] | |

| Record name | 1,12-Dodecanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2783-17-7 | |

| Record name | 1,12-Dodecanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2783-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,12-Dodecamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,12-Diaminododecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,12-Diaminododecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,12-Dodecanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,12-DODECANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3LM80W9NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,12-Dodecanediamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,12-dodecanediamine. This long-chain aliphatic diamine is a versatile building block in organic synthesis, polymer chemistry, and materials science.

Chemical and Physical Properties

1,12-Dodecanediamine, also known as dodecamethylenediamine, is a C12 alkane-alpha,omega-diamine.[1] It presents as a white crystalline solid or a colorless to pale yellow, oily liquid, depending on the ambient temperature, with its melting point being close to room temperature.[2][3] The presence of two primary amine groups at the termini of a long, flexible twelve-carbon chain makes it a versatile bifunctional building block in chemical synthesis.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈N₂ | [2][3][5][6] |

| Molecular Weight | 200.36 g/mol | [2][5][6][7] |

| Melting Point | 67-70 °C | [1][8] |

| Boiling Point | 145 °C | [8] |

| Density | 0.8422 g/cm³ | [2] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][2][3] |

| Solubility | Soluble in ethanol. Poorly soluble in water, more soluble in non-polar organic solvents like hexane or dichloromethane. | [1][2][3] |

| pKa | 10.97 ± 0.10 (Predicted) | [3] |

Chemical Structure

The structure of 1,12-dodecanediamine consists of a twelve-carbon aliphatic chain with primary amine groups at positions 1 and 12.[1][5]

-

Canonical SMILES: C(CCCCCCN)CCCCCN[3]

-

InChI: InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2[3][5][6]

Spectroscopic Data

Spectroscopic data for 1,12-dodecanediamine, including 1H NMR, 13C NMR, IR, Mass Spectrometry, and Raman spectra, are available in various databases.[5][9][10]

Experimental Protocols

Synthesis of 1,12-Dodecanediamine via Catalytic Hydrogenation of Dodecanedinitrile

A primary industrial route for producing 1,12-dodecanediamine is the catalytic hydrogenation of dodecanedinitrile.[4]

Methodology:

-

Dodecanedinitrile is hydrogenated over a Raney nickel catalyst.[1]

-

The reaction is conducted in a batch procedure under pressure.[1]

-

The temperature is maintained at up to 125 °C.[1]

-

A five- to tenfold excess of liquid ammonia is used, with or without methanol as a solvent.[1]

-

Careful selection of catalysts, solvents, and reaction conditions is necessary to maximize the yield of the primary diamine and control for the formation of secondary and tertiary amine byproducts.[4]

Mono-BOC Protection of 1,12-Dodecanediamine

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[4]

Methodology:

-

Dissolve 1,12-dodecanediamine (1.0 g, 10 mmol amine) in a mixture of dichloromethane (25 mL) and H₂O (25 mL).[11]

-

Add sodium hydroxide (2 pellets) and stir the reaction vigorously.[11]

-

Dissolve di-tert-butyl dicarbonate (500 mg, 2.3 mmol) in dichloromethane (10 mL) and add it dropwise to the stirring reaction over 5 minutes.[11]

-

After 1 hour, monitor the reaction completion using TLC and mass spectrometry.[11]

-

Transfer the reaction to a separatory funnel and separate the layers.[11]

-

Concentrate the organic layer under reduced pressure.[11]

-

Crystallize the product from hot acetonitrile to yield N-Boc-1,12-dodecanediamine.[11]

Applications in Research and Drug Development

1,12-Dodecanediamine is a key building block in various applications:

-

Polymer Synthesis: It is a crucial monomer for the synthesis of high-performance polymers like polyamides (e.g., Nylon 12,12) and polyurethanes.[3][4][12][13] Its long, flexible carbon chain imparts enhanced mechanical strength, flexibility, and thermal stability to these polymers.[13]

-

Medicinal Drugs and Pharmaceuticals: It serves as a feedstock and a source of a twelve-carbon chain for the synthesis of medicinal drugs.[1][3][12] It is also used in the development of drug delivery systems.[4]

-

Surfactants and Corrosion Inhibitors: Its amphiphilic nature makes it suitable for use as a surfactant.[2][3] The amine groups can also provide corrosion resistance, making it an effective corrosion inhibitor.[2][3][12]

-

Materials Science: It is used as a building block for supramolecular architectures and in the development of new materials.[4][12]

Visualizations

Caption: Synthesis of Nylon 12,12 via polycondensation.

Safety and Handling

1,12-Dodecanediamine is classified with several hazards.[5][7]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.[14][15]

-

Do not eat, drink, or smoke when using this product.[14][15]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[14][15]

-

Use only outdoors or in a well-ventilated area.[14]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[14][15]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[14][15]

-

If inhaled, remove to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting.[14][15]

-

Store in a locked, well-ventilated place with the container tightly closed.[14][15]

-

References

- 1. 1,12-Dodecanediamine | 2783-17-7 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. guidechem.com [guidechem.com]

- 4. 1,12-Diaminododecane | 2783-17-7 | Benchchem [benchchem.com]

- 5. 1,12-Dodecanediamine | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,12-Dodecanediamine [webbook.nist.gov]

- 7. watson-int.com [watson-int.com]

- 8. usbio.net [usbio.net]

- 9. 1,12-Dodecanediamine(2783-17-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-BOC-1,12-DIAMINODODECANE synthesis - chemicalbook [chemicalbook.com]

- 12. Buy 1,12-Diaminododecane | 2783-17-7 | >98% [smolecule.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. 1,12-Dodecanediamine - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Purification of 1,12-Dodecanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 1,12-dodecanediamine, a crucial linear aliphatic diamine used as a building block in the synthesis of high-performance polymers, such as polyamides and polyurethanes, and as an intermediate in various chemical manufacturing processes.[1][2] The unique properties imparted by its long, flexible twelve-carbon chain make it a valuable component in advanced materials.[1] This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes to support researchers and professionals in the field.

Synthesis of 1,12-Dodecanediamine

The industrial production of 1,12-dodecanediamine is primarily achieved through two main synthetic routes: the catalytic hydrogenation of dodecanedinitrile and the direct catalytic amination of 1,12-dodecanediol.

Catalytic Hydrogenation of Dodecanedinitrile

The catalytic hydrogenation of dodecanedinitrile is a widely employed and cost-effective industrial method for producing 1,12-dodecanediamine.[3] This process, however, requires careful control of reaction conditions to maximize the yield of the desired primary diamine and minimize the formation of secondary and tertiary amine byproducts.[3]

Experimental Protocol:

A typical industrial-scale hydrogenation of dodecanedinitrile is conducted in a batch or trickle bed reactor.[3] The reaction is commonly performed using a Raney-type nickel catalyst. To enhance the selectivity towards the primary amine, an excess of liquid ammonia is often used, either neat or dissolved in a solvent like methanol.[3]

-

Catalyst: Raney nickel is a frequently used catalyst for this transformation.[3] Promoters such as chromium, molybdenum, or iron can be added to the Raney nickel catalyst to improve its performance.

-

Reaction Conditions: The hydrogenation is typically carried out under pressure at temperatures up to 125 °C.[4] The use of a five- to tenfold excess of liquid ammonia helps to suppress the formation of secondary amines.[4]

-

Solvent: The reaction can be carried out with or without a solvent. Methanol is a commonly used solvent when one is employed.[3]

| Parameter | Value | Reference |

| Starting Material | Dodecanedinitrile | [3] |

| Catalyst | Raney Nickel | [3] |

| Solvent | Methanol (optional) | [3] |

| Temperature | Up to 125 °C | [4] |

| Pressure | High Pressure | [3] |

| Additives | 5-10 fold excess of liquid Ammonia | [4] |

| Typical Purity | >98% | [1] |

Logical Workflow for Catalytic Hydrogenation of Dodecanedinitrile:

Direct Amination of 1,12-Dodecanediol

An alternative and increasingly explored synthetic route is the direct amination of 1,12-dodecanediol with ammonia. This method can be highly selective and atom-economical. Ruthenium-based catalysts have shown significant promise in this transformation.

Experimental Protocol:

The direct amination of diols can be performed in a high-pressure autoclave. The choice of catalyst and reaction conditions is crucial for achieving high yields of the corresponding diamine.

-

Catalyst: Ruthenium complexes are effective catalysts for the direct amination of diols. Raney nickel has also been utilized for the amination of diols in the presence of ammonia.[5]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, for instance at 180°C, in the presence of a catalytic amount of the ruthenium catalyst. The molar ratio of the diol to the amine can affect the yield of the diamine.

-

Solvent: Solvents such as t-amyl alcohol have been used in these reactions.[5]

| Parameter | Value | Reference |

| Starting Material | 1,12-Dodecanediol | |

| Catalyst | Ruthenium complex or Raney Nickel | [5] |

| Reactant | Ammonia | [5] |

| Solvent | t-amyl alcohol | [5] |

| Temperature | ~180 °C (with Ru catalyst) | |

| Pressure | High Pressure (e.g., 7 bar NH3) | [5] |

| Stirring Speed | 400 rpm | [5] |

| Reaction Time | 18 h | [5] |

Logical Workflow for Direct Amination of 1,12-Dodecanediol:

Purification of 1,12-Dodecanediamine

High purity, typically exceeding 98%, is a critical requirement for 1,12-dodecanediamine, especially for its use in polymerization reactions where impurities can negatively impact the properties of the final polymer.[2] The primary methods for purifying crude 1,12-dodecanediamine are vacuum distillation and recrystallization.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying high-boiling point compounds like 1,12-dodecanediamine, as it allows for distillation at a lower temperature, thus preventing thermal decomposition.

Experimental Protocol:

A standard vacuum distillation setup is used, which includes a heating mantle, a distillation flask with a stir bar, a Claisen adapter, a condenser, a receiving flask, and a connection to a vacuum source through a vacuum trap.[6]

-

Apparatus: A short-path distillation apparatus can be advantageous for small quantities to minimize losses.[7]

-

Procedure: The crude 1,12-dodecanediamine is placed in the distillation flask with a stir bar. The system is evacuated before heating to remove any low-boiling impurities. Once a stable vacuum is achieved, the flask is heated to the boiling point of 1,12-dodecanediamine at the reduced pressure. The purified product is collected in the receiving flask.

-

Safety: It is crucial to work in a fume hood and behind a safety shield when performing vacuum distillation due to the risk of implosion.[7]

| Parameter | Value |

| Boiling Point (atm) | ~304 °C |

| Purity Achieved | High Purity |

Recrystallization

Recrystallization is another effective method for purifying solid compounds like 1,12-dodecanediamine. The choice of solvent is critical for successful purification.

Experimental Protocol:

The crude 1,12-dodecanediamine is dissolved in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly, leading to the formation of crystals of the purified product, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration.

-

Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For amines, protonation with an acid to form a salt, followed by recrystallization, can be an effective strategy.[8] Common solvents for recrystallizing organic compounds include ethanol, water, and mixtures like ethanol-water.[9] For the related mono-Boc protected 1,12-dodecanediamine, hot acetonitrile has been used for crystallization.[10]

-

Procedure: Dissolve the crude solid in the minimum amount of the hot solvent. If the solution is colored, it can be treated with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

| Solvent System | Purity Achieved | Reference |

| Hot acetonitrile (for mono-Boc derivative) | Crystalline material | [10] |

| Ethanol/Water | General for polar compounds | [9] |

Logical Workflow for Purification of 1,12-Dodecanediamine:

Analytical Characterization

The purity and identity of the synthesized 1,12-dodecanediamine can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the sample and identifying any byproducts.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the N-H stretching of the primary amine groups.[11]

This guide provides a foundational understanding of the key synthesis and purification methods for 1,12-dodecanediamine. For specific applications, further optimization of the described protocols may be necessary to achieve the desired yield and purity. Always consult relevant safety data sheets and perform risk assessments before conducting any chemical synthesis.

References

- 1. usbio.net [usbio.net]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. A Diamine‐Oriented Biorefinery Concept Using Ammonia and Raney Ni as a Multifaceted Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. 1,12-Dodecanediamine | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,12-Dodecanediamine(2783-17-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 1,12-Dodecanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 1,12-dodecanediamine, a molecule of significant interest in various scientific domains, including polymer chemistry and drug development. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Introduction

1,12-Dodecanediamine (CAS No. 2783-17-7) is a linear aliphatic diamine with the molecular formula C₁₂H₂₈N₂. Its structure, consisting of a twelve-carbon chain flanked by two primary amine groups, imparts unique chemical properties that make it a valuable building block in the synthesis of polyamides, epoxy curing agents, and various pharmaceutical intermediates. Accurate and thorough spectral characterization is paramount for ensuring the purity and structural integrity of 1,12-dodecanediamine in research and development settings. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, complete with experimental protocols and data interpretation.

Experimental Protocols

The following sections outline the standardized methods for obtaining the spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of 1,12-dodecanediamine is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

-

Data Acquisition: The spectrum is acquired at room temperature. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure an adequate signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: A 20-50 mg sample of 1,12-dodecanediamine is dissolved in approximately 0.75 mL of CDCl₃ in a 5 mm NMR tube.

-

Instrumentation: A 100 MHz NMR spectrometer is used.

-

Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The data is processed similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak (δ ≈ 77.16 ppm) often used as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample is analyzed using the KBr pellet method. Approximately 1-2 mg of 1,12-dodecanediamine is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

Spectral Data and Interpretation

The following tables summarize the key quantitative data obtained from the spectral analysis of 1,12-dodecanediamine.

¹H NMR Spectrum

Due to the symmetry of the 1,12-dodecanediamine molecule, the ¹H NMR spectrum is relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.68 | Triplet | 4H | -CH₂-NH₂ (α-protons) |

| ~1.43 | Multiplet | 4H | -CH₂-CH₂-NH₂ (β-protons) |

| ~1.27 | Multiplet | 16H | -(CH₂)₈- (γ to ζ-protons) |

| ~1.10 | Singlet (broad) | 4H | -NH₂ |

Interpretation: The downfield chemical shift of the α-protons (~2.68 ppm) is due to the deshielding effect of the adjacent electronegative nitrogen atom. The protons of the long methylene chain appear as a broad multiplet around 1.27 ppm. The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~42.2 | -CH₂-NH₂ (α-carbon) |

| ~33.9 | -CH₂-CH₂-NH₂ (β-carbon) |

| ~29.6 | Interior methylene carbons |

| ~29.4 | Interior methylene carbons |

| ~27.2 | Interior methylene carbons |

| ~26.8 | Interior methylene carbons |

Interpretation: The α-carbon atom attached to the nitrogen appears at the most downfield position (~42.2 ppm). The other carbon signals of the aliphatic chain appear in the typical alkane region of the spectrum. The slight differences in the chemical shifts of the interior methylene carbons are due to subtle long-range electronic effects.

Infrared (IR) Spectrum

The IR spectrum of 1,12-dodecanediamine shows characteristic absorptions for primary amines and aliphatic chains.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3380, ~3290 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| ~2920, ~2850 | Strong, Sharp | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H scissoring (bending) |

| ~1470 | Medium | C-H bending (scissoring) |

| ~800 | Medium, Broad | N-H wagging |

Interpretation: The two distinct peaks in the 3300-3400 cm⁻¹ region are characteristic of a primary amine. The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the long methylene chain. The N-H bending vibrations provide further confirmation of the amine functional groups.

Mass Spectrum

The mass spectrum of 1,12-dodecanediamine shows a molecular ion peak and characteristic fragmentation patterns.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 183 | Low | [M-NH₃]⁺ |

| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |

| 44 | ~25 | [CH₂CH₂NH₂]⁺ |

| 56 | ~9 | [CH₂(CH₂)₂NH₂]⁺ |

| 41 | ~10 | Alkyl fragment |

Interpretation: The molecular ion peak at m/z 200 confirms the molecular weight of the compound.[1] The base peak at m/z 30 is due to the characteristic α-cleavage of the C-C bond adjacent to the amine group, resulting in the stable [CH₂NH₂]⁺ ion.[1] Other significant peaks correspond to further fragmentation of the alkyl chain.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like 1,12-dodecanediamine.

Conclusion

The comprehensive spectral data presented in this technical guide provides a robust analytical foundation for the identification and characterization of 1,12-dodecanediamine. The ¹H NMR, ¹³C NMR, IR, and mass spectra are consistent with the known structure of the molecule and highlight its key functional groups and structural features. This information is invaluable for researchers, scientists, and drug development professionals who utilize 1,12-dodecanediamine in their work, ensuring confidence in the identity and purity of this important chemical compound.

References

An In-Depth Technical Guide to 1,12-Dodecanediamine: Properties, Applications, and Protocols

Introduction

1,12-Dodecanediamine, also known as dodecamethylenediamine, is a linear aliphatic diamine with the chemical formula C12H28N2.[1][2] It is characterized by a twelve-carbon backbone with primary amine groups at each terminus.[3] This bifunctional nature makes it a versatile building block in various chemical syntheses, from high-performance polymers to intermediates for pharmaceuticals.[4][5][6] Its long hydrocarbon chain imparts unique properties, such as hydrophobicity and flexibility, to the materials it helps create.[1] This technical guide provides a comprehensive overview of the molecular and physical properties of 1,12-dodecanediamine, its applications, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

The molecular and physical properties of 1,12-dodecanediamine are summarized in the table below. These properties are fundamental to understanding its behavior in chemical reactions and its suitability for various applications.

| Property | Value | Source(s) |

| Molecular Formula | C12H28N2 | [1][2][7] |

| Molecular Weight | 200.36 g/mol | [2] |

| IUPAC Name | dodecane-1,12-diamine | [2] |

| CAS Number | 2783-17-7 | [7][8] |

| Appearance | White to pale yellow solid or flakes.[4][8] | [4][8] |

| Melting Point | 67-69 °C | [8] |

| Boiling Point | ~278 °C | [4] |

| Solubility | Soluble in ethanol; poorly soluble in water but soluble in various organic solvents.[3][4][8] | [3][4][8] |

| Density | ~0.8422 g/cm³ | [4] |

| pKa | 10.97 ± 0.10 (Predicted) |

Applications in Research and Industry

The unique structure of 1,12-dodecanediamine makes it a valuable intermediate in several fields.

Polymer Chemistry

1,12-Dodecanediamine is a key monomer in the synthesis of high-performance polymers, particularly polyamides and polyurethanes.[6] When used as a building block or chain extender, its long, flexible twelve-carbon chain contributes to enhanced mechanical strength, flexibility, and thermal stability of the resulting polymer.[6] A notable example is its use in the production of Nylon 12,12, where it is reacted with a 12-carbon dicarboxylic acid.[9]

Corrosion Inhibitors

The amine groups in 1,12-dodecanediamine can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.[1] This property makes it an effective component in corrosion inhibitor formulations for various industrial applications.[4]

Surfactants and Chemical Synthesis

Due to its amphiphilic nature, with a long hydrophobic carbon chain and hydrophilic amine ends, it can be used in the formulation of surfactants.[4] Furthermore, it serves as a versatile starting material in organic synthesis for creating more complex molecules.[5]

Role in Drug Discovery and Development

While not typically an active pharmaceutical ingredient itself, 1,12-dodecanediamine's structure and reactivity are highly relevant to the pharmaceutical industry.

Ion Channel Modulation

1,12-Dodecanediamine has been identified as a reversible blocker of Maxi calcium-activated potassium channels.[1] It is believed to act by directly plugging the ion channel pore, thereby reducing the single-channel current amplitude, mean channel open time, and the probability of the channel being open.[1][2] This mechanism of action is of interest for research into cell electrical signal transduction.[1] Additionally, it has been shown to block NMDA receptor currents through an open channel mechanism.[10] The study of how polyamines like 1,12-dodecanediamine interact with and modulate various ion channels is an active area of research.[2][4]

Linker Chemistry in Drug Conjugates

The structure of 1,12-dodecanediamine—a long, flexible chain with reactive groups at both ends—is analogous to the linkers used in advanced drug delivery systems like Antibody-Drug Conjugates (ADCs).[7][11] In an ADC, a linker covalently connects a potent cytotoxic drug to a monoclonal antibody, which targets cancer cells.[7][12] The linker's stability is crucial; it must be stable in circulation to prevent premature drug release but allow for cleavage and drug activation once inside the target cell.[13][14] The study of long-chain diamines contributes to the understanding and design of novel, effective linkers for targeted therapies.

Experimental Protocols

Detailed methodologies for common synthetic procedures involving 1,12-dodecanediamine are provided below.

Protocol 1: Mono-BOC Protection of 1,12-Dodecanediamine

This protocol describes the selective protection of one of the two amine groups with a tert-butyloxycarbonyl (BOC) group, a common step in multi-step organic synthesis.[10]

Materials:

-

1,12-Dodecanediamine (1.0 g, ~5 mmol)

-

Di-tert-butyl dicarbonate (Boc2O) (500 mg, ~2.3 mmol)

-

Dichloromethane (DCM) (35 mL)

-

Deionized Water (25 mL)

-

Sodium hydroxide (NaOH) pellets (2)

-

Acetonitrile

Procedure:

-

In a suitable reaction flask, dissolve 1,12-dodecanediamine (1.0 g) in a mixture of dichloromethane (25 mL) and water (25 mL).

-

Add two pellets of sodium hydroxide to the biphasic mixture and stir vigorously.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (500 mg) in dichloromethane (10 mL).

-

Add the di-tert-butyl dicarbonate solution dropwise to the stirring reaction mixture over 5 minutes.

-

Allow the reaction to proceed for 1 hour. Monitor the reaction completion using Thin Layer Chromatography (TLC) and/or mass spectrometry.

-

Once complete, transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

-

Concentrate the organic layer under reduced pressure.

-

Crystallize the resulting material from hot acetonitrile to yield the purified mono-BOC protected product.

Protocol 2: Representative Synthesis of a Polyamide (PA12,36)

This protocol outlines the synthesis of a bio-based polyamide elastomer (PA12,36) via melt polycondensation, illustrating a key industrial application of 1,12-dodecanediamine.[15]

Materials:

-

1,12-Dodecanediamine (DDA)

-

Fatty dimer acid (FDA) (e.g., Pripol™ 1009)

-

Nitrogen gas source

-

Vacuum pump

Equipment:

-

Polymerization reactor (e.g., 2L) equipped with a mechanical stirrer, nitrogen gas inlet, reflux condenser, and vacuum connection.

Procedure:

-

Ensure the polymerization reactor is clean and dry.

-

Charge the reactor with equimolar amounts of 1,12-dodecanediamine and fatty dimer acid.

-

Seal the reactor and purge thoroughly with nitrogen gas to create an inert atmosphere.

-

Begin heating the reactor with mechanical stirring. The reaction is typically carried out in stages:

-

Stage 1 (Pre-polymerization): Heat to a moderate temperature (e.g., 180-200 °C) under a nitrogen atmosphere for a set period (e.g., 1-2 hours) to form a pre-polymer and release water as a byproduct.

-

Stage 2 (Polycondensation): Gradually increase the temperature (e.g., to 220-250 °C) while slowly applying a vacuum. The vacuum helps to remove the water of condensation, driving the polymerization reaction towards a higher molecular weight.

-

-

Maintain the reaction under high vacuum and elevated temperature for several hours (e.g., 2-4 hours) until the desired melt viscosity (indicative of molecular weight) is achieved.

-

Once the reaction is complete, cool the reactor and extrude the resulting polyamide product.

-

The synthesized polymer can then be characterized by methods such as Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Safety and Handling

1,12-Dodecanediamine is associated with several hazards and requires careful handling. The GHS classification highlights its potential risks.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[2] |

| Skin Sensitization | H317: May cause an allergic skin reaction[2] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[2] |

| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life[2] |

Handling Precautions:

-

Always handle in a well-ventilated area or with appropriate exhaust ventilation.

-

Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interactions of polyamines with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 4. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,12-Dodecanediamine | 2783-17-7 [chemicalbook.com]

- 7. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cachannelblockers.com [cachannelblockers.com]

- 10. 1,10-Diaminodecane and 1,12-diaminododecane block NMDA receptor currents by an open channel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Modulation of Ion Transport Across Plant Membranes by Polyamines: Understanding Specific Modes of Action Under Stress [frontiersin.org]

Biocompatibility of 1,12-Dodecanediamine for medical research

An In-depth Technical Guide to the Biocompatibility of 1,12-Dodecanediamine for Medical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,12-Dodecanediamine (DDA) is a linear aliphatic diamine with the chemical formula C₁₂H₂₈N₂.[1] Its structure, featuring a flexible twelve-carbon chain capped by primary amine groups at each end, makes it a valuable monomer for the synthesis of high-performance polymers, particularly polyamides and polyurethanes.[2] In the medical field, these polymers are investigated for a range of applications, from drug delivery systems to biomaterials for tissue engineering.[3] The incorporation of DDA into a polymer backbone can impart desirable properties such as mechanical strength, flexibility, and thermal stability.[2]

However, for any material to be considered for medical use, a thorough evaluation of its biocompatibility is paramount. Biocompatibility refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host.[4] This guide provides a comprehensive overview of the toxicological profile of the 1,12-dodecanediamine monomer and outlines the critical experimental protocols required to assess the biocompatibility of polymers derived from it.

Toxicological Profile of 1,12-Dodecanediamine Monomer

Before evaluating the final polymer, it is crucial to understand the toxicological properties of its constituent monomers, as residual, unreacted monomers can potentially leach from the polymer matrix. 1,12-Dodecanediamine is classified with several hazard warnings. It is harmful if swallowed, toxic if inhaled, and can cause severe skin burns and eye damage.[1] It may also cause an allergic skin reaction.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for the 1,12-dodecanediamine monomer.

| Parameter | Species | Route | Value | Reference |

| LC50 (4h) | Rat | Inhalation | 680 mg/m³ | [1][5] |

| Oral Toxicity | - | Ingestion | Harmful if swallowed | [1] |

| Skin Corrosion | - | Dermal | Causes burns | [1] |

| Eye Irritation | Rabbit | Ocular | Mild eye irritant | [5] |

LC50: Lethal concentration for 50% of the test population.

Biocompatibility Assessment of DDA-Based Polymers

The biocompatibility of a polymer is not solely determined by its monomers but by the final material's chemistry, surface properties, and degradation characteristics. A multi-tiered approach, starting with in vitro assays and progressing to in vivo studies, is essential.

In Vitro Cytotoxicity

Cytotoxicity assays are the first step in biocompatibility screening, providing a rapid and sensitive measure of a material's potential to cause cell death.[6] These tests evaluate the general toxicity of leachable substances from the polymer or the effect of direct contact with the material.[6] Common endpoints include loss of membrane integrity, apoptosis, and necrosis.[7]

Hemocompatibility

For any DDA-based polymer intended for applications involving blood contact (e.g., vascular grafts, coatings for implants), hemocompatibility testing is mandatory. The primary assay evaluates hemolysis, which is the rupture of red blood cells (RBCs). Material-induced hemolysis can lead to anemia and the release of toxic levels of hemoglobin.

Genotoxicity and Mutagenicity

Genotoxicity tests are designed to detect agents that damage cellular DNA.[8] Such damage can lead to mutations (mutagenicity) and potentially cancer.[8] A standard battery of tests is typically required to assess different types of genetic damage, including gene mutations and chromosomal aberrations.[8]

In Vivo Biocompatibility

Following successful in vitro screening, in vivo studies in animal models are conducted to evaluate the material's performance in a complex biological system.[9] These studies assess local tissue responses at the site of implantation, as well as systemic effects such as inflammation or toxicity in distant organs.[9]

Experimental Protocols

The following sections provide detailed methodologies for key biocompatibility assays.

Protocol: In Vitro Cytotoxicity - MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Test polymer (sterilized)

-

Control material (e.g., medical-grade PVC)

-

Cell line (e.g., L929 mouse fibroblasts)

-

Culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well culture plates

Procedure:

-

Cell Seeding: Seed L929 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Material Exposure (Extract Method):

-

Prepare extracts by incubating the DDA-based polymer in culture medium (e.g., at a ratio of 0.2 g/mL) at 37°C for 24-72 hours.

-

Remove the old medium from the cells and replace it with the material extract (undiluted and serial dilutions). Include a negative control (medium only) and a positive control (e.g., 0.1% Triton X-100).

-

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the extract medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Quantification: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the negative control.

Protocol: Hemolysis Assay (Direct Contact Method)

This protocol is adapted from ASTM F756-17 and assesses the hemolytic potential of the polymer upon direct contact with blood.

Materials:

-

Test polymer (sterilized, defined surface area)

-

Anticoagulated blood (e.g., rabbit blood with citrate)

-

Phosphate Buffered Saline (PBS)

-

Positive Control: Deionized water (100% hemolysis)

-

Negative Control: PBS (0% hemolysis)

Procedure:

-

Blood Preparation: Centrifuge anticoagulated blood, discard the plasma and buffy coat, and wash the RBCs three times with PBS. Resuspend the washed RBCs in PBS to a desired concentration (e.g., a hematocrit of ~2%).

-

Material Incubation: Place the test material samples into test tubes. Add 1 mL of PBS.

-

Blood Addition: Add 100 µL of the washed RBC suspension to each tube (including positive and negative controls).

-

Incubation: Incubate all tubes at 37°C for 3-4 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet intact RBCs.

-

Quantification: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm (the peak absorbance for hemoglobin).

-

Analysis: Calculate the percent hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Protocol: In Vivo Implantation Study (Subcutaneous)

This study evaluates the local tissue response to the implanted polymer over time.

Materials:

-

Test polymer (sterilized, typically 1x10 mm rods or discs)

-

Animal model (e.g., Sprague-Dawley rats or BALB/c mice)

-

Surgical tools, sutures, and anesthesia

-

10% Neutral Buffered Formalin for tissue fixation

Procedure:

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week.

-

Anesthesia and Surgery: Anesthetize the animal. Shave and sterilize the dorsal region. Make small subcutaneous pockets using blunt dissection.

-

Implantation: Place one sterile polymer sample into each subcutaneous pocket. Suture the incisions.

-

Post-operative Care: Monitor the animals daily for clinical signs of distress, inflammation, or infection.[9]

-

Explantation and Analysis: At predefined time points (e.g., 1, 4, and 12 weeks), euthanize a subset of animals.

-

Gross Observation: Examine the implantation sites for signs of inflammation, encapsulation, or degradation.

-

Histopathology: Excise the implant along with the surrounding tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist will then evaluate the tissue for inflammation, fibrosis, necrosis, and cellular infiltration.

Conclusion

While 1,12-dodecanediamine is a promising monomer for creating functional polymers for medical applications, its inherent toxicity necessitates a rigorous biocompatibility assessment of any final polymer formulation. The monomer itself presents significant hazards, including acute toxicity and corrosivity. For polymers derived from DDA, comprehensive testing must confirm minimal leaching of residual monomers and demonstrate that the polymer itself does not induce cytotoxic, hemolytic, or genotoxic effects. The progression from in vitro screening to in vivo animal studies is a critical pathway to ensure the material is safe for its intended medical application. Researchers and developers must adhere to standardized protocols, such as those outlined in this guide and specified by regulatory bodies, to validate the biocompatibility and ultimate safety of these advanced materials.

References

- 1. 1,12-Dodecanediamine | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1,12-Dodecanediamine | 2783-17-7 [chemicalbook.com]

- 4. Biocompatibility of nanomaterials in medical applications [accscience.com]

- 5. 1,12-Dodecanediamine - Safety Data Sheet [chemicalbook.com]

- 6. medic.upm.edu.my [medic.upm.edu.my]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. who.int [who.int]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Synthesis of High-Performance Polyamides Using 1,12-Dodecanediamine

Introduction

1,12-Dodecanediamine is a key difunctional amine monomer used in the synthesis of high-performance polymers, particularly polyamides and polyurethanes.[1] Its chemical structure, which features a long, flexible twelve-carbon aliphatic chain with primary amine groups at both ends, imparts unique and desirable properties to the resulting polymers.[1] Polyamides derived from 1,12-dodecanediamine exhibit enhanced mechanical strength, flexibility, low water absorption, and high thermal stability, making them suitable for demanding applications in engineering plastics, durable synthetic fibers, high-performance coatings, and resilient adhesives.[1]

This document provides detailed protocols for several common methods of polyamide synthesis utilizing 1,12-dodecanediamine as the diamine monomer. The methods covered include melt polycondensation, interfacial polymerization, and solution polycondensation.

General Reaction Scheme

The fundamental reaction for forming polyamides is the condensation reaction between a diamine and a dicarboxylic acid (or its derivative, like a diacid chloride), which forms a repeating amide linkage and eliminates a small molecule, typically water or HCl.

Caption: General reaction for polyamide synthesis.

Experimental Protocols

Protocol 1: Melt Polycondensation

Melt polycondensation is a solvent-free method performed at high temperatures, typically under vacuum or an inert atmosphere to drive the removal of the water byproduct and achieve high molecular weight polymers. This method is common for the industrial production of aliphatic polyamides.

Workflow for Melt Polycondensation

Caption: Workflow for melt polycondensation.

Methodology

-

Materials : 1,12-dodecanediamine (1.0 eq), dicarboxylic acid (e.g., dodecanedioic acid or a fatty dimer acid) (1.0 eq).

-

Equipment : High-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum line connected to a condenser.

-

Procedure :

-

Equimolar amounts of 1,12-dodecanediamine and the dicarboxylic acid are charged into the polymerization reactor.

-

The reactor is sealed and purged with nitrogen several times to remove oxygen.

-

Under a slow stream of nitrogen, the mixture is heated and stirred. The temperature is gradually raised to 200-220°C. The mixture becomes a molten prepolymer as water is evolved.

-

After the initial water evolution subsides (typically 1-2 hours), a vacuum is slowly applied, and the temperature is increased to 220-280°C.[2]

-

The polycondensation reaction is continued under high vacuum for an additional 2-4 hours to increase the polymer's molecular weight. The reaction is monitored by the viscosity of the melt.

-

Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath for cooling.

-

The solidified polymer strand is then pelletized for further analysis and processing.

-

Protocol 2: Interfacial Polymerization

Interfacial polymerization is a type of step-growth polymerization that occurs at the interface between two immiscible liquid phases.[3] It is a low-temperature method that is particularly useful for synthesizing polyamides from highly reactive monomers like diacid chlorides.

Workflow for Interfacial Polymerization

Caption: Workflow for interfacial polymerization.

Methodology

-

Materials : 1,12-dodecanediamine (1.0 eq), diacid chloride (e.g., sebacoyl chloride) (1.0 eq), immiscible organic solvent (e.g., dodecane, hexane), deionized water, and an acid scavenger (e.g., NaOH or Na₂CO₃) (2.0 eq).[4]

-

Equipment : Beaker, glass rod, forceps, washing beakers, vacuum oven.

-

Procedure :

-

Prepare the aqueous phase: Dissolve 1,12-dodecanediamine and the acid scavenger (e.g., sodium hydroxide) in deionized water.

-

Prepare the organic phase: Dissolve an equimolar amount of the diacid chloride in an immiscible organic solvent like hexane or dodecane.[4]

-

Carefully pour the organic phase on top of the aqueous phase in a beaker, minimizing mixing to create a distinct interface.

-

A film of polyamide will form instantly at the liquid-liquid interface.

-

Using forceps, grasp the center of the polymer film and pull it vertically and continuously out of the beaker, creating a "rope" of polyamide. The reaction continues as new monomers diffuse to the interface.[3]

-

Wash the collected polymer rope thoroughly with water, then with a solvent like acetone or ethanol to remove unreacted monomers, oligomers, and salts.

-

Dry the final polyamide product in a vacuum oven at 60-80°C.

-

Protocol 3: Solution Polycondensation (Yamazaki-Higashi Reaction)

This method allows for the direct polycondensation of dicarboxylic acids and diamines at milder temperatures (e.g., 100-120°C) using a phosphite-based condensing agent in a polar aprotic solvent.[5]

Methodology

-

Materials : 1,12-dodecanediamine (1.0 eq), dicarboxylic acid (e.g., isophthalic acid) (1.0 eq), N-methyl-2-pyrrolidone (NMP), pyridine (Py), triphenyl phosphite (TPP) (2.0 eq), lithium chloride (LiCl), calcium chloride (CaCl₂).[6]

-

Equipment : Three-neck flask with a mechanical stirrer, nitrogen inlet, and condenser.

-

Procedure :

-

To a flask under a nitrogen atmosphere, add the dicarboxylic acid, 1,12-dodecanediamine, CaCl₂, and LiCl.

-

Add the solvents NMP and pyridine. Stir the mixture to dissolve the components.

-

Add triphenyl phosphite (TPP) to the solution.

-

Heat the reaction mixture to 110°C and stir for 10-15 hours.[6]

-

After cooling to room temperature, pour the viscous polymer solution into a non-solvent like a methanol/water mixture (e.g., 3:2 ratio) to precipitate the polyamide.[6]

-

Filter the white, fibrous polymer precipitate.

-

Wash the polymer extensively with hot methanol and water to remove residual salts and solvents.

-

Dry the purified polyamide in a vacuum oven.

-

Data Presentation

The choice of synthesis method significantly impacts the reaction conditions and the final properties of the polyamide.

Table 1: Comparison of Polyamide Synthesis Conditions

| Parameter | Melt Polycondensation | Interfacial Polymerization | Solution Polycondensation |

| Temperature | High (220-280°C)[2] | Low (Room Temperature) | Moderate (110-115°C)[6] |

| Pressure | High Vacuum | Atmospheric[3] | Atmospheric (Inert Gas) |

| Solvents | None (Solvent-free)[7] | Immiscible pair (e.g., Water/Hexane)[4] | Polar aprotic (e.g., NMP)[6] |

| Key Reagents | Monomers only | Diacid Chloride, Acid Scavenger | Condensing Agent (TPP), Pyridine, Salts |

| Reaction Time | 3-6 hours | Very Fast (minutes) | Long (10-15 hours)[6] |

| Byproducts | Water | HCl (neutralized to salt) | Triphenyl phosphate, Pyridinium salt |

Table 2: Typical Properties of Polyamides Derived from Long-Chain Monomers

| Property | Polyamide 12,36[7] | Polyamide 512[8] |

| Diamine Monomer | 1,12-Dodecanediamine | 1,5-Pentanediamine |

| Diacid Monomer | Fatty Dimer Acid (C36) | 1,12-Dodecanedioic Acid |

| Melting Temp. (Tₘ) | 85.8 °C | 198-204 °C |

| Glass Transition (T₉) | 30.4 °C | Not specified |

| Degradation Temp. (Tₔ) | 425 °C (Initial) | Not specified |

| Tensile Strength | 10.0 MPa | Not specified |

| Strain at Break | 1378 % | Not specified |

| Elastic Modulus | Not specified | 3.366 GPa |

References

- 1. nbinno.com [nbinno.com]

- 2. Enzymatic Synthesis of Biobased Polyesters and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interfacial polymerization - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.ncl.res.in [dspace.ncl.res.in]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Synthesis of High-Value Bio-Based Polyamide 12,36 Microcellular Foams with Excellent Dimensional Stability and Shape Recovery Properties [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: 1,12-Dodecanediamine as a Curing Agent for Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,12-dodecanediamine as a curing agent for epoxy resins. The information is intended for professionals in research and development who require a thorough understanding of the curing process and the resulting material properties.

Introduction

1,12-Dodecanediamine is a long-chain aliphatic diamine that serves as an effective curing agent for epoxy resins. Its chemical structure, featuring a flexible twelve-carbon backbone with primary amine groups at both ends, imparts unique properties to the cured epoxy network.[1] When used as a crosslinking agent, it can enhance mechanical strength, flexibility, and thermal stability in the final polymer.[1] This makes it a valuable component in the formulation of high-performance adhesives, coatings, and composite materials.

The curing of epoxy resins with amine agents proceeds through the nucleophilic addition of the amine's active hydrogen atoms to the epoxide rings of the resin. Each primary amine group contains two active hydrogens, allowing for the formation of a highly crosslinked, three-dimensional network. The stoichiometric ratio of the curing agent to the epoxy resin is a critical parameter that dictates the final properties of the cured material.

Key Properties and Applications

Epoxy resins cured with 1,12-dodecanediamine are expected to exhibit the following characteristics due to the long, flexible aliphatic chain of the curing agent:

-

Excellent Wet Resistance and Mechanical Properties: The hydrophobic nature of the long carbon chain contributes to good moisture resistance.

-

Enhanced Flexibility and Toughness: The flexibility of the dodecamethylene chain can improve the toughness and impact strength of the typically brittle epoxy matrix.

-

Good Adhesion: Like other amine-cured epoxies, formulations with 1,12-dodecanediamine are expected to show strong adhesion to various substrates.

-

Moderate Thermal Stability: While aliphatic amines generally yield lower glass transition temperatures (Tg) compared to aromatic amines, the long chain of 1,12-dodecanediamine can lead to a well-developed network structure with respectable thermal stability.

Applications for epoxy systems cured with 1,12-dodecanediamine include, but are not limited to:

-

High-performance adhesives and sealants

-

Durable coatings for industrial and marine applications

-

Matrix resins for fiber-reinforced polymer composites

-

Encapsulation and potting compounds for electronic components

Experimental Protocols

The following protocols are provided as a starting point for the use of 1,12-dodecanediamine as a curing agent for a standard Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin. Researchers should optimize these protocols for their specific epoxy resin and application requirements.

Materials and Equipment

-

Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).

-

Curing Agent: 1,12-Dodecanediamine (Molecular Weight: 200.36 g/mol ).

-

Solvent (optional): Acetone or a similar solvent for viscosity reduction and cleaning.

-

Mixing containers and stirrers.

-

Vacuum oven or desiccator for degassing.

-

Molds for sample casting (e.g., silicone or PTFE).

-

Programmable oven for curing.

-

Analytical Instruments: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA), Fourier-Transform Infrared (FTIR) Spectrometer, Universal Testing Machine.

Protocol 1: Stoichiometric Calculation and Mixing

-

Determine the Amine Hydrogen Equivalent Weight (AHEW) of 1,12-dodecanediamine.

-

1,12-Dodecanediamine has two primary amine groups, each with two active hydrogens, for a total of four active hydrogens per molecule.

-

AHEW = Molecular Weight / Number of Active Hydrogens = 200.36 g/mol / 4 = 50.09 g/eq.

-

-

Calculate the required amount of curing agent.

-

The stoichiometric amount of curing agent is typically expressed in parts per hundred of resin (phr).

-

phr = (AHEW / EEW) * 100

-

For example, for an epoxy resin with an EEW of 190 g/eq: phr = (50.09 / 190) * 100 ≈ 26.36 phr.

-

-

Mixing Procedure.

-

Accurately weigh the epoxy resin and 1,12-dodecanediamine in the calculated stoichiometric ratio into a suitable mixing container.

-

Gently heat the epoxy resin to reduce its viscosity if necessary (e.g., to 40-50 °C).

-

Slowly add the 1,12-dodecanediamine to the epoxy resin while stirring continuously.

-

Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.

-

Protocol 2: Curing Schedule

A multi-stage curing schedule is recommended to achieve optimal crosslinking and material properties.

-

Initial Cure (Gelation and Network Formation):

-

Pour the degassed mixture into pre-heated molds.

-

Cure at a moderate temperature, for example, 80-100 °C for 2-4 hours. This allows for gelation and the initial development of the polymer network without excessive exotherm.

-

-

Post-Cure (Completion of Crosslinking):

-

Increase the temperature to a higher level, for instance, 120-150 °C for an additional 2-4 hours. The post-curing step is crucial for completing the crosslinking reaction and achieving the final thermal and mechanical properties.

-

Allow the cured samples to cool slowly to room temperature to minimize internal stresses.

-

Protocol 3: Characterization of Cured Epoxy Resin

A. Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

Prepare a small sample (5-10 mg) of the uncured mixture in a DSC pan.

-

Perform a dynamic scan from room temperature to approximately 250 °C at a heating rate of 10 °C/min to determine the curing exotherm and the onset and peak curing temperatures.

-

For a cured sample, perform a modulated DSC scan to determine the glass transition temperature (Tg). A typical heating rate is 3-5 °C/min.

-

-

Thermogravimetric Analysis (TGA):

-

Place a small sample (10-15 mg) of the cured epoxy in a TGA crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 or 20 °C/min under a nitrogen atmosphere.

-

Analyze the resulting data to determine the onset of decomposition and the thermal stability of the material.

-

B. Mechanical Analysis

-

Dynamic Mechanical Analysis (DMA):

-

Prepare rectangular specimens of the cured epoxy with appropriate dimensions for the DMA instrument.

-

Perform a temperature sweep from sub-ambient temperatures to above the Tg at a fixed frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min).

-

The storage modulus (E'), loss modulus (E''), and tan delta can be determined as a function of temperature. The peak of the tan delta curve provides another measure of the Tg.

-

-

Tensile Testing:

-

Cast dog-bone shaped specimens according to ASTM D638 standards.

-

Perform tensile tests using a universal testing machine at a constant crosshead speed.

-

Determine the tensile strength, Young's modulus, and elongation at break.

-

C. Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Monitor the curing reaction by taking FTIR spectra of the mixture at different time intervals during the curing process.

-

The disappearance of the epoxy ring absorption band (around 915 cm⁻¹) and changes in the N-H stretching and bending bands can be used to follow the extent of the reaction.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of epoxy resins cured with 1,12-dodecanediamine. The values presented are illustrative and should be replaced with experimental data. For comparison, typical data for a system cured with a shorter-chain aliphatic diamine are included.

Table 1: Thermal Properties of Cured Epoxy Resins

| Property | 1,12-Dodecanediamine Cured Epoxy | Comparative Aliphatic Amine Cured Epoxy | Test Method |

| Glass Transition Temperature (Tg) by DSC | [Insert Experimental Value] | ~ 60-90 °C | DSC |

| Glass Transition Temperature (Tg) by DMA | [Insert Experimental Value] | ~ 70-100 °C | DMA |

| Onset of Decomposition (Td) by TGA | [Insert Experimental Value] | ~ 300-350 °C | TGA |

| Char Yield at 600 °C by TGA | [Insert Experimental Value] | ~ 5-15 % | TGA |

Table 2: Mechanical Properties of Cured Epoxy Resins

| Property | 1,12-Dodecanediamine Cured Epoxy | Comparative Aliphatic Amine Cured Epoxy | Test Method |

| Tensile Strength (MPa) | [Insert Experimental Value] | ~ 50-80 MPa | ASTM D638 |

| Young's Modulus (GPa) | [Insert Experimental Value] | ~ 2.5-3.5 GPa | ASTM D638 |

| Elongation at Break (%) | [Insert Experimental Value] | ~ 3-8 % | ASTM D638 |

| Storage Modulus (E') at 25°C (GPa) | [Insert Experimental Value] | ~ 2.0-3.0 GPa | DMA |

Visualizations

Curing Reaction Signaling Pathway

Caption: Curing mechanism of epoxy resin with 1,12-dodecanediamine.

Experimental Workflow

Caption: Workflow for curing and characterization of epoxy resin.

References

Application Notes and Protocols: 1,12-Dodecanediamine as a Polymer Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,12-dodecanediamine as a versatile crosslinking agent in the synthesis of high-performance polymers with applications in advanced materials and biomedical fields. Detailed protocols and characterization data are provided to guide researchers in utilizing this long-chain aliphatic diamine to tailor polymer properties.

Introduction to 1,12-Dodecanediamine in Polymer Science

1,12-Dodecanediamine (DDA) is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₁₂NH₂. Its structure, featuring a flexible twelve-carbon chain capped by two primary amine groups, makes it an effective monomer and crosslinking agent for a variety of polymers, including polyamides, polyurethanes, and epoxy resins.[1] The long hydrocarbon chain imparts flexibility and hydrophobicity to the polymer network, while the terminal amine groups provide reactive sites for crosslinking, leading to enhanced mechanical strength, thermal stability, and specific chemical resistance.[1][2]

Key Attributes of 1,12-Dodecanediamine as a Crosslinking Agent:

-

Enhanced Flexibility: The long methylene chain introduces flexibility into the polymer backbone.[1]

-

Improved Mechanical Properties: Contributes to increased tensile strength and elongation at break.[1]

-

Thermal Stability: The formation of stable crosslinks enhances the thermal resistance of the polymer.[1][3]

-

Hydrophobicity: The aliphatic nature of the crosslinker can increase the water resistance of the resulting polymer.[2]

-

Biocompatibility: While specific data for DDA-crosslinked polymers is limited, long-chain aliphatic polymers are being explored for biomedical applications due to their potential for biocompatibility.[4][5]

Applications in Polymer Systems

Polyamides

1,12-Dodecanediamine is a key building block for long-chain polyamides (e.g., PA 12,12). In addition to its role as a comonomer, it can be used to introduce branching or crosslinking in polyamide structures.

Quantitative Data: Properties of PA12,36 Synthesized with 1,12-Dodecanediamine

| Property | Value | Reference |

| Melting Temperature (Tm) | 85.8 °C | [1] |

| Initial Degradation Temperature | 425 °C | [1] |

| Glass-Transition Temperature (Tg) | 30.4 °C | [1] |

| Tensile Strength | 10.0 MPa | [1] |

| Strain at Break | 1378% | [1] |

Epoxy Resins

As a curing agent for epoxy resins, 1,12-dodecanediamine's two primary amine groups react with the epoxide rings to form a crosslinked network. The long aliphatic chain can improve the toughness and impact resistance of the cured resin compared to shorter-chain diamine hardeners.

Hydrogels for Biomedical Applications

In hydrogel formulations, 1,12-dodecanediamine can be used to crosslink polymers containing functional groups reactive towards amines, such as carboxyl or aldehyde groups. The hydrophobic nature of the DDA crosslinks can influence the swelling behavior and the release kinetics of encapsulated drugs.

(Specific quantitative data on the swelling ratio of hydrogels crosslinked with 1,12-dodecanediamine is not available in the provided search results. The swelling behavior would be highly dependent on the base polymer and the crosslinking density.)[6][7]

Experimental Protocols

Protocol for Synthesis of Polyamide PA12,36

This protocol describes the synthesis of a bio-based thermoplastic polyamide elastomer (TPAE), PA12,36, using 1,12-dodecanediamine and a fatty dimer acid via melt polycondensation.[1]

Materials:

-

1,12-dodecanediamine (DDA)

-

Fatty dimer acid (e.g., Pripol™ 1009)

-

2L polymerization reactor with mechanical stirrer, vacuum pump, nitrogen gas inlet, and reflux condenser

Procedure:

-

Introduce fatty dimer acid (1000 mmol) and DDA (1010 mmol) into the polymerization reactor.

-

Mix the components at 50 °C for 30 minutes under a nitrogen atmosphere.

-

Increase the reaction temperature by 25 °C every 20 minutes until a temperature of 250 °C is reached. This gradual increase is to prevent excessive foaming.

-

Maintain the polymerization at 250 °C for 12 hours.

-

Apply a reduced pressure of 0.7 kPa and continue the reaction until the "rod climbing" phenomenon (Weissenberg effect) is observed, indicating a significant increase in melt viscosity.

-

Cool the reactor and collect the resulting PA12,36 polymer.

Characterization:

-

The molecular structure and weight can be characterized by ¹H NMR, FTIR, and GPC.[1]

-

Thermal properties (Tm, Tg, degradation temperature) can be determined by DSC and TGA.[1]

-

Mechanical properties (tensile strength, strain at break) can be measured using a universal testing machine.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. What affects the biocompatibility of polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-Chain Aliphatic Polymers To Bridge the Gap between Semicrystalline Polyolefins and Traditional Polycondensates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [ajouronline.com]

- 7. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,12-Dodecanediamine in the Synthesis of Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of corrosion inhibitors derived from 1,12-dodecanediamine. The protocols outlined below are based on established methodologies for the synthesis of Schiff bases and quaternary ammonium salts, which are effective classes of corrosion inhibitors.

Introduction